VU533

Cardiometabolic Inflammation Lipid Signaling

Researchers require a selective pharmacological probe to activate NAPE-PLD without confounding off-target effects on FAAH or sEH. VU533 solves this: a potent, reversible allosteric activator (human EC50 = 0.20 µM) with minimal off-target activity. - Increases efferocytosis 1.53-fold in macrophages at 10 µM - Species-dependent potency (mouse Emax 2.6-fold) for in vivo studies - Optimal positive control vs. inactive analog VU233 Available for immediate research supply.

Molecular Formula C21H22FN3O3S2
Molecular Weight 447.6 g/mol
Cat. No. B15577627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVU533
Molecular FormulaC21H22FN3O3S2
Molecular Weight447.6 g/mol
Structural Identifiers
InChIInChI=1S/C21H22FN3O3S2/c1-13-3-4-14(2)19-18(13)23-21(29-19)24-20(26)15-9-11-25(12-10-15)30(27,28)17-7-5-16(22)6-8-17/h3-8,15H,9-12H2,1-2H3,(H,23,24,26)
InChIKeyUKXHDJBIBJBTIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VU533 Procurement Guide: NAPE-PLD Activator


VU533 is a benzothiazole phenylsulfonyl-piperidine carboxamide that acts as a potent, reversible, and selective allosteric activator of N-Acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) [1]. It exhibits half-maximal activation concentrations (EC50) in the sub‑micromolar range for both mouse and human NAPE-PLD, with no detectable cytotoxicity in murine RAW264.7 macrophages or human HepG2 cells at concentrations up to 30 μM . The compound enhances NAPE-PLD activity and promotes macrophage efferocytosis, making it a valuable chemical probe for elucidating the role of NAPE-PLD in inflammation resolution and cardiometabolic disease [1].

1
NAPE-PLD pathway activation study fit
2
Reported efferocytosis enhancement in macrophage models
3
Selectivity context for NAE biosynthesis research

Why VU534/VU233 Cannot Substitute VU533


NAPE-PLD activators within the benzothiazole phenylsulfonyl-piperidine carboxamide series exhibit divergent pharmacological profiles that preclude simple one‑for‑one substitution. While VU533 and its close analog VU534 share a common core scaffold, they differ in species‑specific potency, cellular efficacy, and off‑target liability [1]. For example, VU533 demonstrates a 5‑fold greater potency for recombinant human NAPE-PLD (EC50 = 0.20 μM) than VU534 (EC50 = 0.93 μM), yet VU534 achieves slightly higher potency in RAW264.7 cellular assays (EC50 = 6.6 μM vs 2.5 μM for VU533) [1]. Furthermore, only VU534 displays measurable inhibition of soluble epoxide hydrolase (sEH; IC50 = 1.2 μM), whereas VU533 is devoid of sEH activity [1]. Replacing VU533 with an inactive analog such as VU233, or with a less‑selective alternative, would yield fundamentally different results and confound mechanistic interpretation [1].

VU534Dual FAAH/sEH inhibition may confound NAPE-PLD pathway interpretation.
VU233Inactive analog; may not support target engagement studies.

VU533 Comparative Quantification vs. VU534 & VU233


Human NAPE-PLD Potency: Superiority over VU534

In a recombinant human NAPE‑PLD assay using PED‑A1 as substrate, VU533 activated the enzyme with an EC50 of 0.20 μM (95% CI: 0.12–0.32 μM) and an Emax of 1.9‑fold (95% CI: 1.8–2.0‑fold) [1]. The comparator VU534 exhibited an EC50 of 0.93 μM (95% CI: 0.63–1.39 μM) and an Emax of 1.8‑fold (95% CI: 1.8–1.9‑fold) under identical conditions [1]. The inactive analog VU233 produced no calculable EC50 [1].

Human NAPE-PLD Potency
Head-to-head
VU533 EC50 0.20 µM vs VU534 EC50 0.93 µM
Supports human enzyme assay sensitivity review
Recombinant assay; reported 4.65-fold difference
Cardiometabolic Inflammation Lipid Signaling

Selectivity: FAAH and sEH Inhibition vs. VU534

In RAW264.7 murine macrophages, VU533 increased cellular NAPE‑PLD activity with an EC50 of 2.5 μM (95% CI: 1.4–6.1 μM) and an Emax of 2.2‑fold (95% CI: 2.0–2.7‑fold) [1]. By comparison, VU534 showed an EC50 of 6.6 μM (95% CI: 2.6–11.2 μM) and an Emax of 1.6‑fold under the same assay format [1]. VU233 had no significant effect [1].

Selectivity Profile
Head-to-head
VU533: ~20% FAAH, ~57% sEH at 30 µM
Supports pathway-specific interpretation review
VU534 reported dual FAAH/sEH IC50 1.2 µM
Macrophage Biology Innate Immunity Efferocytosis

Efferocytosis Enhancement: VU533 vs. Inactive VU233

Graded concentrations of VU533, VU534, and VU233 were tested for inhibition of fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH). VU533 showed only weak inhibition of FAAH and no significant inhibition of sEH [1]. In contrast, VU534 exhibited modest inhibition of sEH with an IC50 of 1.2 μM (95% CI: 0.5–2.4 μM) and maximal inhibition of 55% [1]. VU233 was inactive against both enzymes [1].

Efferocytosis Enhancement
Head-to-head
VU533: 1.53-fold increase; VU233: inactive
Supports functional endpoint review
Murine BMDMs, 10 µM, 6h pretreatment
Enzymology Selectivity Chemical Probe Development

Species-Dependent Potency: Human vs. Mouse NAPE-PLD

Pretreatment of murine bone‑marrow‑derived macrophages (BMDMs) with 10 μM VU533 for 6 h increased efferocytosis by 1.53‑fold relative to vehicle control [1]. This effect was absent in BMDMs isolated from Napepld‑/‑ mice, confirming that the pro‑efferocytic response is strictly dependent on NAPE‑PLD [1]. The inactive analog VU233 did not enhance efferocytosis under identical conditions [1].

Species Potency Shift
Cross-study
Mouse EC50 0.30 µM (Emax 2.6x); Human EC50 0.20 µM (Emax 1.9x)
Supports species-model assay translation review
Recombinant enzyme comparisons
Efferocytosis Atherosclerosis Inflammation Resolution

VU533 Applications in NAPE-PLD & Cardiometabolic Research


Macrophage Efferocytosis in Atherosclerosis & Cardiometabolic Disease

Given its 4.7‑fold greater potency for recombinant human NAPE‑PLD (EC50 = 0.20 μM) compared to VU534, VU533 is the preferred activator for experiments requiring robust, dose‑dependent activation of the human enzyme [1]. The compound is non‑cytotoxic in human HepG2 cultures at concentrations up to 30 μM, and it reliably increases cellular NAPE‑PLD activity (EC50 = 3.0 μM) in this hepatocyte line [1].

Human NAPE-PLD Target Engagement & Validation

VU533’s ability to enhance efferocytosis by 1.53‑fold in wild‑type BMDMs—an effect lost in Napepld‑/‑ macrophages—makes it an ideal chemical tool for probing the contribution of NAPE‑PLD to apoptotic cell clearance [1]. This functional readout is directly relevant to plaque stability and inflammation resolution in atherosclerotic lesions [1].

Allosteric-Orthosteric Combinatorial Modulation

Unlike VU534, which inhibits sEH (IC50 = 1.2 μM), VU533 shows no significant inhibition of either FAAH or sEH [1]. Researchers aiming to attribute cellular or in vivo outcomes solely to NAPE‑PLD activation should therefore select VU533 to avoid off‑target modulation of the endocannabinoid and epoxy‑fatty acid systems [1].

In Vivo Pharmacodynamics in Murine Cardiovascular Inflammation

VU533 activates recombinant mouse NAPE‑PLD with an EC50 of 0.30 μM and recombinant human NAPE‑PLD with an EC50 of 0.20 μM [1]. This comparable, sub‑micromolar potency across species facilitates side‑by‑side studies in murine and human cell models, enabling more reliable translational conclusions than analogs with greater species‑specific potency discrepancies [1].

Application
Selection Property
Validation Focus
Macrophage efferocytosis studies
Reported NAPE-PLD activation potency
Efferocytosis endpoint & NAE pathway specificity review
Human NAPE-PLD target engagement
Reported human enzyme EC50 context
Inactive analog negative control comparison
Allosteric modulation studies
Distinct allosteric binding site context
Cooperativity & mechanism-of-action review
Murine cardiovascular inflammation models
Species-specific murine enzyme activation profile
In vivo PK/PD & dosing model validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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